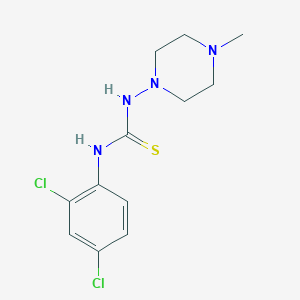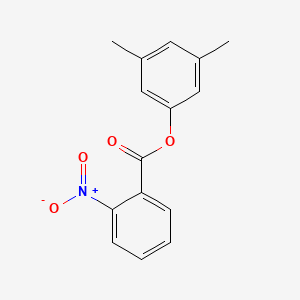
5-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide, also known as PNU-120596, is a chemical compound that has been extensively studied for its potential use in treating various diseases. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of 5-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, 5-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in the regulation of various cellular processes. 5-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide has also been shown to inhibit the activity of the signaling pathway known as the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
5-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and protection against oxidative stress. 5-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide has also been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin.
実験室実験の利点と制限
One advantage of using 5-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide in lab experiments is its wide range of biochemical and physiological effects, which make it a versatile tool for studying various cellular processes. However, one limitation of using 5-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide is its relatively low potency, which may limit its effectiveness in certain experiments.
将来の方向性
There are many potential future directions for research on 5-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide. One area of interest is the development of more potent analogs of 5-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide that may be more effective in treating various diseases. Another area of interest is the study of the long-term effects of 5-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide on various cellular processes, as well as its potential use in combination with other drugs for the treatment of complex diseases. Additionally, further research is needed to fully understand the mechanism of action of 5-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide and its potential use in the treatment of various diseases.
合成法
The synthesis of 5-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with furfurylamine to form an imine intermediate. This intermediate is then reacted with isoxazole-5-carboxylic acid to form the final product, 5-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide.
科学的研究の応用
5-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide has been extensively studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 5-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide has been shown to inhibit the growth of tumor cells and induce apoptosis. In Alzheimer's disease research, 5-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide has been shown to inhibit the production of beta-amyloid, a protein that is believed to play a key role in the development of the disease. In Parkinson's disease research, 5-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide has been shown to protect dopaminergic neurons from oxidative stress.
特性
IUPAC Name |
5-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-21-14-6-5-11(8-16(14)22-2)15-9-13(19-24-15)17(20)18-10-12-4-3-7-23-12/h3-9H,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFWHBQXIJPVHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NCC3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-fluorophenyl)-4-{3-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5853642.png)
![4-{[4-(benzoylamino)-3-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5853664.png)
![5-[(4-methoxybenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5853667.png)
![4-[(4-methoxy-3-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5853676.png)


![1-(2-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5853697.png)
![N-(4-ethylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5853712.png)
![4-[(3-formylphenoxy)methyl]benzoic acid](/img/structure/B5853716.png)



